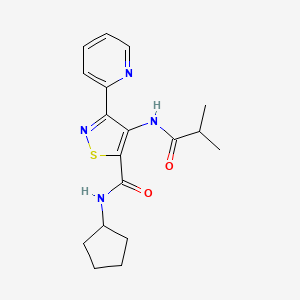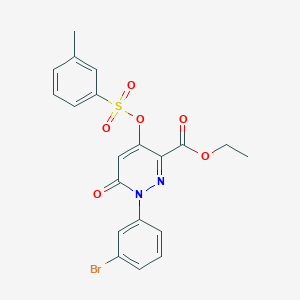
2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The isoxazole ring is a heterocycle and could undergo reactions at the nitrogen or oxygen atoms. The sulfonyl group could potentially be reduced, and the acetamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. It would likely be a solid at room temperature, and its solubility would depend on the solvent used. The compound’s reactivity and stability would be influenced by the presence of the isoxazole ring, sulfonyl group, and acetamide group .Aplicaciones Científicas De Investigación
Potential Applications in Scientific Research
Drug Metabolism and Pharmacokinetics : Compounds with specific structural features, similar to the one described, may be studied for their absorption, metabolism, and excretion (AME) profiles in the body. For instance, research on mirabegron, a β3-adrenoceptor agonist, involved understanding its metabolism and the generation of metabolites after oral administration to healthy male volunteers (Takusagawa et al., 2012).
Toxicology and Safety Studies : Understanding the toxicological profile and safety of complex chemical compounds is crucial. For example, the study on the bioavailability, anti-inflammatory, and antinociceptive properties of BP 2-94, a histamine H3 receptor agonist prodrug, provides insights into its pharmacological effects and potential therapeutic applications (Rouleau et al., 1997).
Mechanism of Action Investigations : Research might explore how compounds interact with specific cellular targets or enzymes, affecting biological pathways. This includes studying the effects on receptors, ion channels, or enzymatic activities critical for disease pathogenesis or therapeutic intervention.
Environmental Health Perspectives : Some studies may focus on the environmental presence and impact of chemical compounds, assessing exposure risks and potential health effects. For example, research on di-(2-ethylhexyl)phthalate (DEHP) looked at prenatal exposure and its association with pregnancy duration, illustrating concerns regarding environmental contaminants (Latini et al., 2003).
Development of Novel Therapeutics : Complex chemical compounds may serve as lead structures in the development of new drugs. Their structural features can be optimized for improved efficacy, reduced toxicity, and enhanced pharmacokinetic properties, contributing to the discovery of novel therapeutic agents.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-12(2)24(21,22)16-6-4-14(5-7-16)11-17(20)18-9-8-15-10-13(3)19-23-15/h4-7,10,12H,8-9,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJIMMRVJYSAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide](/img/structure/B2535507.png)
![(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2535508.png)

![(R)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B2535510.png)


![4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2535521.png)



![N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2535526.png)
![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2535527.png)
![N-(2-ethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2535529.png)
![1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine](/img/structure/B2535530.png)